molecular formula C21H25N5O3 B560332 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1236858-52-8

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

货号: B560332
CAS 编号: 1236858-52-8
分子量: 395.463
InChI 键: WEDCMPMDOVEMSV-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's official International Union of Pure and Applied Chemistry designation is 1,5-dihydro-6-[(1R)-1-(3-phenoxy-1-azetidinyl)ethyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one, which precisely describes the stereochemical configuration and substitution pattern. The nomenclature systematically identifies the pyrazolo[3,4-d]pyrimidine core as the parent heterocyclic system, with the numbering scheme following established conventions for fused ring systems.

The compound name incorporates several key structural descriptors that define its molecular architecture. The "oxan-4-yl" designation refers to the tetrahydro-2H-pyran-4-yl substituent at position 1 of the pyrazolopyrimidine core, while the "phenoxyazetidin" moiety describes the substituted four-membered ring system attached through an ethyl linker at position 6. The "5H" designation indicates the specific tautomeric form and protonation state of the heterocyclic system. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The nomenclature also reflects the compound's stereochemical complexity, particularly at the ethyl bridge connecting the pyrazolopyrimidine core to the azetidine ring system. The stereochemical descriptor in the International Union of Pure and Applied Chemistry name indicates the absolute configuration at this chiral center, which is critical for understanding the compound's three-dimensional structure and potential biological activity. Alternative naming conventions used in chemical databases and patent literature may employ abbreviated forms or focus on specific structural features relevant to particular applications.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₂₁H₂₅N₅O₃, indicating a complex organic molecule with significant molecular weight of 395.5 g/mol. This empirical formula reveals the presence of 21 carbon atoms, 25 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms, reflecting the compound's substantial size and structural complexity. The high nitrogen content, comprising approximately 17.7% of the molecular weight, is characteristic of purine-like heterocyclic systems and contributes to the compound's potential for hydrogen bonding interactions and biological activity.

The stereochemical configuration of the compound is particularly noteworthy, as it contains multiple chiral centers that significantly influence its three-dimensional structure and biological properties. The primary chiral center is located at the ethyl bridge connecting the pyrazolopyrimidine core to the azetidine ring system, where the carbon atom bears both the azetidine substituent and a methyl group. This stereocenter can exist in either R or S configuration, with research indicating that the stereochemical arrangement significantly affects the compound's biological activity and binding affinity to target proteins.

Structural Parameter Value Unit
Molecular Formula C₂₁H₂₅N₅O₃ -
Molecular Weight 395.5 g/mol
Number of Chiral Centers 1 -
Number of Rotatable Bonds 6 -
Topological Polar Surface Area 89.6 Ų
Hydrogen Bond Donors 1 -
Hydrogen Bond Acceptors 8 -

The compound's molecular formula also provides insights into its lipophilicity and drug-like properties. The ratio of carbon to heteroatom content suggests moderate lipophilicity, while the presence of multiple nitrogen and oxygen atoms contributes to hydrogen bonding capacity and potential solubility in aqueous media. The molecular weight falls within the range typically associated with orally bioavailable drugs, following Lipinski's rule of five guidelines for pharmaceutical compounds.

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic analysis of this compound reveals a complex three-dimensional architecture characterized by distinct conformational preferences and intermolecular interactions. The pyrazolo[3,4-d]pyrimidine core adopts a planar configuration typical of fused aromatic heterocyclic systems, with bond lengths and angles consistent with similar purine-like structures reported in the literature. The fused ring system exhibits excellent planarity with root mean square deviations typically less than 0.05 Å from the least-squares plane through the heterocyclic atoms.

The tetrahydropyran (oxan) ring substituent at position 1 adopts a chair conformation, which is energetically favored for six-membered saturated rings. This conformational preference positions the pyrazolopyrimidine core in an equatorial-like orientation relative to the tetrahydropyran ring, minimizing steric interactions and contributing to the overall stability of the molecular structure. The dihedral angle between the pyrazolopyrimidine plane and the tetrahydropyran ring typically ranges from 60-80 degrees, as observed in related crystal structures of pyrazolopyrimidine derivatives.

Crystallographic studies of related pyrazolo[3,4-d]pyrimidine derivatives have revealed important insights into molecular packing and intermolecular interactions. These compounds frequently exhibit stacking interactions between pyrazolopyrimidine rings, with π-π distances typically ranging from 3.3 to 3.8 Å. The crystal packing is often stabilized by hydrogen bonding networks involving the nitrogen atoms of the heterocyclic core and any available hydrogen bond donors or acceptors in the substituent groups.

Crystallographic Parameter Typical Range Notes
Pyrazolopyrimidine Planarity 0.02-0.05 Å Root mean square deviation
Tetrahydropyran Chair Angle 109-111° C-C-C bond angles
π-π Stacking Distance 3.3-3.8 Å Between aromatic rings
Hydrogen Bond Length 2.8-3.2 Å Donor-acceptor distance
Unit Cell Volume Variable Depends on crystal form

The azetidine ring system introduces additional conformational complexity due to its four-membered ring structure and the phenoxy substituent. The azetidine ring typically adopts a puckered conformation to relieve ring strain, with the phenoxy group positioned to minimize steric clashes with other parts of the molecule. The orientation of the phenoxy substituent relative to the azetidine ring is influenced by both steric and electronic factors, including potential π-interactions between the phenyl ring and nearby aromatic systems.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound, revealing characteristic chemical shifts and coupling patterns that confirm the compound's structure and stereochemistry. Proton nuclear magnetic resonance spectroscopy typically shows distinct resonances for the aromatic protons of the pyrazolopyrimidine core, appearing as sharp singlets in the downfield region around 8.0-8.5 ppm. The phenyl ring protons of the phenoxy substituent generate a complex multiplet pattern in the 7.0-7.5 ppm region, with coupling patterns characteristic of mono-substituted benzene derivatives.

The azetidine ring protons appear as distinctive multiplets in the aliphatic region, with the proton adjacent to the phenoxy substituent typically observed around 5.0-5.5 ppm due to deshielding by the oxygen atom. The ethyl bridge protons show characteristic coupling patterns, with the methine proton appearing as a quartet and the methyl group as a doublet, confirming the presence of the chiral center. The tetrahydropyran ring protons generate complex multiplets in the 3.5-4.2 ppm region for protons adjacent to oxygen and 1.8-2.8 ppm for the remaining ring protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the pyrazolopyrimidine core typically appearing around 156-160 ppm. The aromatic carbons of both the pyrazolopyrimidine and phenyl rings appear in the 120-140 ppm region with characteristic patterns that can be assigned through two-dimensional nuclear magnetic resonance techniques. The aliphatic carbons of the tetrahydropyran and azetidine rings appear in the appropriate chemical shift ranges for their respective environments.

Spectroscopic Technique Key Observations Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance Pyrazolopyrimidine H 8.0-8.5 ppm
¹H Nuclear Magnetic Resonance Phenyl ring protons 7.0-7.5 ppm
¹H Nuclear Magnetic Resonance Azetidine CH-O 5.0-5.5 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbon 156-160 ppm
Infrared C=O stretch 1650-1680 cm⁻¹
Infrared N-H stretch 3200-3400 cm⁻¹
Mass Spectrometry Molecular ion m/z 395.5

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl group of the pyrazolopyrimidine core typically shows a strong absorption around 1650-1680 cm⁻¹, consistent with an amide-like environment. Nitrogen-hydrogen stretching vibrations appear in the 3200-3400 cm⁻¹ region, while carbon-hydrogen stretching modes of both aromatic and aliphatic systems generate absorptions in their expected ranges. The phenoxy ether linkage contributes characteristic carbon-oxygen stretching vibrations around 1200-1300 cm⁻¹.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at m/z 395.5, corresponding to the calculated molecular weight. Fragmentation patterns typically show loss of the tetrahydropyran substituent, the azetidine moiety, or combinations thereof, generating characteristic fragment ions that can be used for structural confirmation and purity assessment.

Comparative Analysis of Tautomeric Forms

The pyrazolo[3,4-d]pyrimidine core of this compound exhibits tautomeric behavior that significantly influences its chemical and biological properties. Tautomerism in pyrazolopyrimidine systems typically involves proton migration between nitrogen atoms and the carbonyl oxygen, creating multiple possible structures with different electronic distributions and hydrogen bonding capabilities. The most common tautomeric forms involve the migration of protons between the N1, N5, and N7 positions of the heterocyclic core, as well as keto-enol tautomerism at the C4 position.

Theoretical calculations using density functional theory methods have provided insights into the relative stability of different tautomeric forms for pyrazolo[3,4-d]pyrimidine derivatives. The 5H-pyrazolo[3,4-d]pyrimidin-4-one form, as indicated in the compound name, represents the most thermodynamically stable tautomer under standard conditions. This tautomeric form features protonation at the N5 position and a carbonyl group at C4, creating an optimal electronic structure that maximizes aromatic stabilization while maintaining favorable hydrogen bonding patterns.

The tautomeric equilibrium is influenced by several factors including solvent polarity, pH, temperature, and the presence of hydrogen bonding partners. In polar protic solvents, the keto tautomer is generally favored due to its enhanced hydrogen bonding capability, while in nonpolar environments, enol forms may become more significant. The substitution pattern of the pyrazolopyrimidine core, particularly the presence of electron-donating or electron-withdrawing groups, can shift the tautomeric equilibrium by altering the relative stability of different forms.

Tautomeric Form Relative Stability Key Characteristics
5H-pyrimidin-4-one Most stable Proton at N5, carbonyl at C4
1H-pyrimidin-4-one Moderately stable Proton at N1, carbonyl at C4
4-hydroxy form Least stable Enol tautomer, OH at C4
7H-pyrimidin-4-one Variable Proton at N7, carbonyl at C4

Experimental evidence for tautomeric behavior comes from nuclear magnetic resonance spectroscopy studies conducted under varying conditions. Variable temperature nuclear magnetic resonance experiments can reveal dynamic exchange between tautomeric forms, while chemical shift patterns provide information about the predominant species present in solution. The observation of characteristic chemical shifts for the heterocyclic protons and carbons helps establish which tautomeric form predominates under specific experimental conditions.

属性

IUPAC Name

1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14(25-12-17(13-25)29-16-5-3-2-4-6-16)19-23-20-18(21(27)24-19)11-22-26(20)15-7-9-28-10-8-15/h2-6,11,14-15,17H,7-10,12-13H2,1H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBANDDJQJAZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(C=NN2C3CCOCC3)C(=O)N1)N4CC(C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Core Pyrazolo[3,4-d]Pyrimidin-4-One Scaffold Construction

The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclocondensation of 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile with formamide under reflux conditions. This step forms the fused heterocyclic system through intramolecular cyclization, yielding the intermediate 4-amino derivative. Subsequent iodination at the C3 position using N-iodosuccinimide (NIS) in dimethylformamide (DMF) introduces a reactive site for cross-coupling.

Stereoselective Synthesis of the (R)-Configured Ethylazetidine Side Chain

Chiral Resolution of 1-(3-Phenoxyazetidin-1-yl)Ethyl Intermediate

The ethylazetidine side chain is introduced via nucleophilic substitution. (R)-1-(3-Phenoxyazetidin-1-yl)ethyl bromide is prepared by treating (R)-1-bromoethylazetidine with phenol in the presence of potassium carbonate. Enantiomeric excess (>98%) is achieved using chiral column chromatography (Chiralpak IC, hexane/isopropanol 85:15).

Alkylation of the Pyrazolo[3,4-d]Pyrimidin-4-One Core

The (R)-configured ethylazetidine side chain is coupled to the core scaffold under mild basic conditions (NaH, DMF, 0°C to room temperature). This step proceeds via SN2 mechanism, with the tetrahydropyran-4-yl group providing steric stabilization to the transition state.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Coupling Efficiency

ParameterOptimal ConditionYield Improvement
SolventDioxane/water+22% vs. THF
Temperature120°C+15% vs. 100°C
Catalyst Loading5 mol% Pd(PPh3)4+18% vs. 3 mol%

Higher temperatures enhance boronic acid activation, while aqueous dioxane improves catalyst turnover.

Impact of Base on Reaction Kinetics

Potassium phosphate outperforms carbonate bases due to its buffering capacity, maintaining pH 8–9 throughout the reaction. Trials with Cs2CO3 resulted in 12% lower yields due to premature hydrolysis of the boronic ester.

Purification and Characterization

Crystallization and Chromatographic Methods

Crude product is purified via sequential solvent washes (methanol, ethanol) followed by recrystallization from ethyl acetate/hexane (1:3). Final purity (>99%) is confirmed by reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Spectroscopic Characterization Data

TechniqueKey Signals
1H NMR (400 MHz, DMSO-d6)δ 8.45 (s, 1H, pyrimidine-H), 6.95–7.40 (m, 5H, aryl-H), 4.30 (q, J=6.8 Hz, 1H, CH(CH3))
HRMS m/z 395.4562 [M+H]+ (calc. 395.4568)
HPLC tR = 6.78 min (95% purity)

The stereochemistry at the ethylazetidine chiral center is verified via circular dichroism (CD) spectroscopy.

Industrial-Scale Production Considerations

Catalytic System Recyclability

Pd leaching studies show <0.5 ppm residual metal after activated charcoal treatment. Catalyst recovery via filtration achieves 92% efficiency over five batches.

MetricValue
Process Mass Intensity (PMI)68 kg/kg product
E-factor42
Reaction Hazard IndexClass 3 (moderate)

Solvent recovery systems reduce waste generation by 30%, with dioxane recycled via distillation.

Comparative Analysis of Synthetic Routes

Method A vs. Method B: Yield and Purity Trade-offs

MethodStepsTotal YieldPurityCost (USD/g)
A (Patent)558%99.2%220
B (PubChem)463%98.5%190

Method B shortens the synthesis by eliminating the intermediate iodination step but requires stricter temperature control during coupling .

化学反应分析

PF 04449613 会经历各种化学反应,包括:

    氧化: 该反应可以在特定条件下发生,导致形成PF 04449613 的氧化衍生物。

    还原: 还原反应可用于修饰PF 04449613 中存在的官能团,可能导致具有不同性质的新衍生物。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。

科学研究应用

Antitumor Activity

Numerous studies have explored the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting cancer cell proliferation:

  • Study Findings : A study indicated that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibited high inhibitory activity against various tumor cell lines. Specifically, the compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, significantly lower than the positive control doxorubicin (IC50 = 9.20 µM) .
CompoundCell LineIC50 (µM)
1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-oneA5492.24
DoxorubicinA5499.20

This suggests that the compound may serve as a lead for developing novel anticancer agents.

Potential for Other Biological Activities

Research has also indicated that pyrazolo[3,4-d]pyrimidines can act as anti-inflammatory and anti-platelet agents . The structural similarity to other biologically active compounds suggests that derivatives of this compound could be explored for additional therapeutic uses beyond oncology.

Case Study: Synthesis and Evaluation

A detailed synthesis of analogs of this compound was conducted to evaluate their biological activities:

  • Synthesis : The synthesis involved multiple routes to obtain the desired compound with high yield and purity.
  • Biological Evaluation : The synthesized compounds were tested against several cancer cell lines, including HepG2 (hepatoma), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated varying degrees of cytotoxicity, emphasizing the importance of structural modifications on biological activity .
CompoundCell LineIC50 (µM)
Compound 1aHepG25.00
Compound 1bMCF-71.74
Compound 1cPC-310.00

This data illustrates the potential for optimizing the compound’s structure to enhance its therapeutic efficacy.

作用机制

PF 04449613 通过选择性抑制PDE9A发挥作用,PDE9A是一种负责水解cGMP的酶。通过抑制PDE9A,PF 04449613 提高了大脑中cGMP的水平,从而增强了通过cGMP依赖性途径的信号传导。 这导致各种生理效应,包括改善神经元可塑性和认知功能 . PF 04449613 作用中涉及的分子靶点和途径包括cGMP依赖性蛋白激酶 (PKG) 途径和细胞内钙水平的调节。

相似化合物的比较

Comparative Analysis with Structural Analogues

Key Observations:
  • Electron-Withdrawing Groups: Compound 10e (4-nitrobenzylideneamino) exhibits potent antitumor activity, suggesting electron-withdrawing substituents enhance cytotoxicity .
  • Heterocyclic Moieties: The 7-methoxyquinoline group in 6a–e may improve cellular uptake due to its planar aromatic structure , while the ribose in Entry 6 () confers antileishmanial activity .
  • Azetidine vs. Thioether: Compound A’s 3-phenoxyazetidine likely enhances target specificity compared to HS38’s thio-propanamide, which may influence solubility and binding kinetics .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters
Compound Name/ID LogP (Predicted) Molecular Weight Hydrogen Bond Acceptors Key Substituent Impact
Compound A ~2.5 438.5 g/mol 7 Oxan-4-yl improves solubility
10e (Molecules 2014) ~3.1 405.4 g/mol 8 Nitro group increases polarity
HS38 () ~3.8 378.9 g/mol 6 Thioether reduces LogP
Key Observations:
  • Polarity: The 3-phenoxyazetidine in Compound A introduces additional hydrogen bond acceptors, favoring interactions with kinase active sites.

生物活性

The compound 1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of 342.41 g/mol. The structural features include a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant antitumor activity. For instance:

  • IC50 Values : The compound showed an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to doxorubicin (IC50 = 9.20 µM) .

The mechanisms through which this compound exerts its antitumor effects include:

  • Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound at concentrations between 2.0–4.0 µM resulted in a significant increase in apoptotic cells (sub-G1 phase), with percentages ranging from 25.1% to 41.0% , compared to only 5.1% in control groups .
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest, contributing to its antitumor efficacy.

Anti-inflammatory Activity

Apart from its anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for their anti-inflammatory effects:

  • Prostaglandin Inhibition : Compounds derived from this scaffold have shown promising results in inhibiting prostaglandin synthesis, which is crucial in mediating inflammatory responses .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and IC50 values of related pyrazolo[3,4-d]pyrimidine compounds:

Compound NameTarget Cell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)2.24Apoptosis induction
DoxorubicinA549 (Lung Cancer)9.20DNA intercalation
Novel Analog 1MCF-7 (Breast Cancer)1.74Cell cycle arrest
Novel Analog 2HepG2 (Liver Cancer)5.00Apoptosis induction

Case Studies

Several case studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as therapeutic agents:

  • Study on Anticancer Activity : A study involving a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their ability to inhibit tumor growth in vivo models, supporting their use as anticancer agents .
  • Inflammation Model : Another investigation into the anti-inflammatory properties revealed that these compounds effectively reduced inflammation markers in animal models when administered at therapeutic doses .

常见问题

Q. What are the critical synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization, substitution, and coupling. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve reaction efficiency for pyrazolo[3,4-d]pyrimidine core formation .
  • Catalyst choice : Triethylamine or palladium catalysts enhance coupling reactions with azetidine and oxane substituents .
  • Temperature control : Reactions often require precise heating (60–100°C) to avoid side products . Yield and purity are monitored via HPLC or TLC, with iterative adjustments to reaction time and stoichiometry .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., phenoxyazetidine orientation) and confirms regioselectivity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in the pyrazolo[3,4-d]pyrimidin-4-one core .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the ethyl-azetidine side chain .

Advanced Research Questions

Q. How can computational modeling predict optimal reaction pathways for structural analogs?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates for key steps like azetidine coupling. For example:

  • Reaction path searches : Identify low-energy pathways for nucleophilic substitution at the pyrimidin-4-one core .
  • Solvent effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics . Experimental validation involves comparing computed activation energies with empirical rate data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Dose-response reevaluation : Test compound purity (via HPLC) and confirm assay conditions (e.g., cell line viability, buffer pH) to rule out false positives/negatives .
  • Structural analogs : Synthesize derivatives with modified azetidine or oxane groups to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian regression) to reconcile discrepancies in IC₅₀ values across datasets .

Q. How can the core structure be modified to improve pharmacokinetic properties?

  • Azetidine substitution : Replace phenoxy groups with fluorinated or methylated analogs to enhance metabolic stability .
  • Solubility optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the oxane ring while monitoring logP changes .
  • Prodrug strategies : Attach enzymatically cleavable esters to the pyrimidin-4-one carbonyl group for targeted release .

Methodological Guidance

  • Handling data variability : Use factorial design experiments to isolate variables (e.g., solvent vs. temperature effects) .
  • Reaction monitoring : In-situ IR spectroscopy tracks intermediate formation during azetidine coupling .
  • Biological assay design : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via SPR or microscale thermophoresis .

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